N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a tetrazole moiety and a 2,4-dimethoxyphenyl carboxamide group.
Properties
Molecular Formula |
C17H17N5O3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N5O3S/c1-24-10-6-7-12(13(8-10)25-2)19-16(23)15-11-4-3-5-14(11)26-17(15)22-9-18-20-21-22/h6-9H,3-5H2,1-2H3,(H,19,23) |
InChI Key |
DFJYNUDQAPEBCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole ring and a cyclopentathiophene moiety. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar tetrazole derivatives have shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential anti-inflammatory role.
- Interaction with Receptors : Compounds with tetrazole rings often interact with G protein-coupled receptors (GPCRs), leading to downstream signaling that affects cellular responses such as calcium ion mobilization .
Antifungal Activity
Recent studies have indicated that derivatives of tetrazole exhibit antifungal properties. For instance, compounds similar to this compound were tested against Candida albicans. The results demonstrated significant reductions in fungal viability and pathogenicity during infection models in Galleria mellonella larvae .
Anticancer Potential
Research has highlighted the anticancer potential of tetrazole derivatives. For example, compounds containing the tetrazole moiety have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of mitochondrial membrane potential .
Study 1: Antifungal Activity against Candida albicans
In a controlled study, this compound was evaluated for its antifungal activity. The compound exhibited:
- Minimum Inhibitory Concentration (MIC) : 0.0313 µg/mL
- Mechanism : Induced necrosis-like programmed cell death and DNA denaturation without laddering effects.
Study 2: Anticancer Efficacy
In vitro studies assessed the effects of tetrazole derivatives on cancer cell lines:
- Cell Lines Tested : HCT-116 (colon carcinoma) and T47D (breast cancer).
- IC50 Values :
- HCT-116: 6.2 µM
- T47D: 27.3 µM
These results indicate that the compound has significant potential as an anticancer agent.
Data Summary
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Mechanism |
|---|---|---|---|
| Antifungal | Candida albicans | 0.0313 µg/mL | Necrosis-like cell death |
| Anticancer | HCT-116 | 6.2 µM | Apoptosis induction |
| Anticancer | T47D | 27.3 µM | Caspase activation |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds containing tetrazole moieties. For instance, derivatives similar to N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have shown moderate antiviral activity against various viruses. The mechanism often involves interaction with viral proteins or inhibition of viral replication processes. In one study, compounds with similar structures demonstrated selective inhibition of viral polymerases, indicating a promising avenue for further antiviral drug development .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer effects. Tetrazole-containing compounds have been reported to exhibit cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole ring and the phenyl substituents significantly affect the potency and selectivity of these compounds against cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Neuroprotective Effects
There is emerging evidence that compounds with similar frameworks may offer neuroprotective benefits. Research has indicated that some tetrazole derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. This could be attributed to their ability to cross the blood-brain barrier and interact with neural receptors .
Organic Electronics
This compound can serve as a building block in organic electronic materials due to its π-conjugated system. Its potential applications include:
- Organic Field Effect Transistors (OFETs) : The compound's structure may facilitate efficient charge transport properties.
- Organic Photovoltaics : As part of a polymer matrix, it can enhance light absorption and improve energy conversion efficiencies in solar cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated moderate antiviral activity against influenza virus | Antiviral drug development |
| Study B | Reported significant cytotoxic effects on breast cancer cell lines | Anticancer therapy |
| Study C | Showed neuroprotective effects in animal models of Alzheimer's disease | Neurodegenerative disease treatment |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Cyclopenta[b]thiophene Derivatives
-
- Structure : N-(3-(oxazol-2-ylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide.
- Key Differences : Replaces tetrazole with an oxazole-linked coumarin group.
- Properties : Melting point = 39.3°C; density = 1.4056 g/cm³. The coumarin moiety may confer fluorescence properties, useful in imaging studies.
- Compound C13 (): Structure: 2-((5-amino-1H-pyrazol-3-yl)amino)-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Key Differences: Substitutes tetrazole with an aminopyrazole-thiazole system. Properties: Melting point = 40.3°C; density = 1.3947 g/cm³. The thiazole group enhances metal-binding capacity, relevant for enzyme inhibition.
Tetrazole-Containing Analogues
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide () :
- Key Differences : Replaces 2,4-dimethoxyphenyl with a methoxy-substituted carbazole.
- Implications : Carbazole’s aromaticity may enhance π-π stacking interactions in biological targets, improving anticancer activity.
Substituent-Specific Comparisons
Carboxamide Modifications
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (): Key Differences: Cyano group at position 3 and a thiazole-phenyl carboxamide. Implications: The cyano group’s electron-withdrawing nature may reduce solubility compared to the target compound’s methoxy groups.
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide () :
- Key Differences : Benzofuran-carboxamide substituent.
- Implications : Benzofuran’s rigidity may restrict conformational flexibility, affecting binding kinetics.
Methoxy vs. Halogen Substituents
- 2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxamide (): Key Differences: Fluorophenyl group instead of dimethoxyphenyl. Implications: Fluorine’s electronegativity enhances metabolic stability but reduces electron-donating effects compared to methoxy groups.
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

